methyl (2R)-2-amino-2-phenylpropanoate
Description
Methyl (2R)-2-amino-2-phenylpropanoate is a chiral α-amino ester characterized by a methyl ester group, an amino group, and a phenyl substituent at the second carbon of the propanoate backbone. Its stereochemistry (R-configuration at C2) and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting receptors or enzymes. The compound’s structure combines lipophilicity (from the phenyl and methyl groups) with hydrogen-bonding capacity (amino and ester groups), influencing its solubility, metabolic stability, and interactions with biological targets .
Properties
IUPAC Name |
methyl (2R)-2-amino-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSVDCFUZLGFKX-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 2-amino-2-phenylpropanoate
- Structural Difference : Ethyl ester group replaces the methyl ester.
- Metabolic Stability: Ethyl esters are generally hydrolyzed slower than methyl esters by esterases, which may extend half-life in vivo .
- Applications : Discontinued availability () suggests methyl derivatives are preferred, possibly due to better synthetic yields or pharmacokinetic profiles.
Methyl (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate
- Structural Difference: Addition of a leucine-derived acyl group ((2S)-2-amino-4-methylpentanoyl) at the amino position.
- Molecular Weight: Higher molecular weight (292.37 g/mol vs. 179.21 g/mol for the target compound) may reduce passive diffusion but improve specificity .
- Applications: Likely used in peptide-mimetic drug design due to its hybrid amino acid/peptide structure.
Methyl 3-amino-2,2-dibenzylpropanoate
- Structural Difference: Amino group at C3; two benzyl groups at C2.
- Conformational Rigidity: Restricted rotation around C2 may stabilize specific conformations, influencing interactions with chiral environments .
- Applications : Useful in asymmetric catalysis or as a building block for sterically hindered pharmacophores.
Methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate
- Structural Difference : Methoxy group on the phenyl ring; additional methyl at C2.
- Steric Effects: The C2 methyl group increases steric hindrance, possibly affecting metabolic stability or crystal packing .
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